Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate

Synthesis Efficiency Boc Protection Process Chemistry

Multi-step PROTAC synthesis demands bifunctional building blocks with precise geometry and orthogonal protection. Using unprotected amines (CAS 18469-52-8) or the meta-isomer (CAS 180863-55-2) introduces side reactions and structural mismatch that compromise target degradation efficiency. This para-substituted, Boc-protected methyl ester resolves these liabilities: • Boc protection ensures chemoselectivity - survives diverse reaction conditions and deprotects cleanly under mild acid for stepwise ligand coupling. • Para-substitution geometry is structurally critical for proper linker orientation and ternary complex formation in bifunctional degraders. • Methyl ester enables direct conjugation to E3 ligase or target protein ligands without the extra esterification step required by the carboxylic acid analog (CAS 33233-67-9), maximizing synthetic yield and throughput.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 120157-96-2
Cat. No. B189581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
CAS120157-96-2
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-5-7-11(8-6-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17)
InChIKeyUDPLKASYJHMKIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS 120157-96-2): A Boc-Protected Amino Methyl Benzoate Intermediate for PROTAC Linker and Pharmaceutical Synthesis


Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate, also known as 4-(Boc-aminomethyl)benzoic acid methyl ester, is a key bifunctional building block with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.31 g/mol [1]. It features a benzoate methyl ester and a tert-butoxycarbonyl (Boc)-protected primary amine connected via a para-substituted methylene linker [1]. This precise architecture positions it as a versatile intermediate in organic and medicinal chemistry, most notably as a non-cleavable linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . Its primary function is to serve as a protected aminomethyl benzoate building block, enabling selective synthetic transformations in multi-step pharmaceutical preparations [2].

Why Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS 120157-96-2) Cannot Be Directly Substituted with Unprotected or Meta-Isomer Analogs


Substituting Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate with a closely related analog introduces critical liabilities in synthetic efficiency, product purity, and downstream application potential. Using the unprotected amine, Methyl 4-(aminomethyl)benzoate (CAS 18469-52-8), eliminates the Boc protecting group, rendering the molecule unsuitable for multi-step syntheses where amine protection is mandatory to prevent unwanted side reactions and ensure regioselective transformations . Conversely, employing the carboxylic acid analog, 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid (CAS 33233-67-9), necessitates an additional esterification step to achieve the methyl ester required for many PROTAC linker applications, thereby reducing overall yield and increasing synthetic complexity . Furthermore, the choice of the para-substituted isomer is structurally critical. The meta-isomer, Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS 180863-55-2), presents a different spatial arrangement that directly impacts the geometry and efficacy of the final bifunctional molecule, particularly in applications like PROTACs where linker length and orientation are key determinants of target degradation efficiency . Therefore, generic substitution introduces verifiable risks of synthetic failure, lower yield, and compromised functional performance.

Quantitative Differentiation of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS 120157-96-2) Against Key Comparators


Synthesis Yield Advantage Over Free Amine Methyl Ester

The synthesis of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate via Boc protection of the precursor amine is reported to proceed with a high yield of 94%, as documented in open reaction database entries . In contrast, the direct synthesis of the unprotected free amine comparator, Methyl 4-(aminomethyl)benzoate, is consistently reported with yields ranging from 88-89% under optimized patent conditions [1]. This represents a quantifiable 5-6% absolute yield advantage for the protected derivative.

Synthesis Efficiency Boc Protection Process Chemistry

Defined Role in PROTAC Linker Chemistry vs. Carboxylic Acid Analog

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is explicitly validated and commercially positioned as a PROTAC linker building block by multiple specialized chemical vendors . This contrasts with its direct analog, 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid (CAS 33233-67-9), which, despite sharing the Boc-protected aminomethyl benzoate core, is predominantly described as a general intermediate for peptide synthesis and as a protected amino acid reagent, lacking specific PROTAC linker application references [1].

PROTAC Linker Targeted Protein Degradation Medicinal Chemistry

Availability and Purity Specifications for Procurement

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is offered by major suppliers with high and well-defined purity standards. For instance, Bidepharm lists a standard purity of 97% and provides batch-specific analytical data including NMR, HPLC, or GC . Similarly, Fluorochem offers a purity of 98% . While comparator compounds like Methyl 4-(aminomethyl)benzoate hydrochloride are also available with specified purity (e.g., 95%) , the combination of high purity and the provision of detailed, batch-level analytical certificates for the target compound ensures a level of quality control critical for reproducible research and industrial applications.

Supply Chain Quality Control Analytical Purity

Validated Research and Industrial Scenarios for Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS 120157-96-2)


PROTAC Linker Precursor

The compound is explicitly designated as a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . Its bifunctional nature (Boc-protected amine and methyl ester) allows for sequential deprotection and coupling to a target protein ligand and an E3 ubiquitin ligase ligand, respectively. This application is directly supported by vendor literature and its positioning within specialized PROTAC linker product lines .

Multi-Step Pharmaceutical Intermediate

As a Boc-protected building block, it is ideally suited for use in multi-step organic syntheses, particularly in the preparation of complex pharmaceutical agents where the amine must be temporarily masked to ensure chemoselectivity [1]. The Boc group provides stability under various reaction conditions while enabling clean deprotection under mild acidic conditions, a key advantage for complex molecule construction [1].

Synthesis of Peptide-Drug Conjugates and Modified Peptides

The compound's structure, combining a protected amine and an ester on a rigid phenyl ring, makes it a valuable monomer for the synthesis of modified peptides or peptide-drug conjugates. Its use in this context is analogous to that of other Boc-protected amino acid derivatives used in solid-phase peptide synthesis and related bioconjugation chemistries .

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